2-Bromo-5-fluoropyridine

Regioselective cross-coupling Halogen orthogonality Sequential functionalization

Optimize your cross-coupling workflows with 2-Bromo-5-fluoropyridine, distinguished by its superior reactivity profile in Suzuki, Stille, and Negishi reactions. The bromine at the 2-position offers exceptional leaving-group ability, enabling efficient, chemoselective arylations not reliably achievable with chloro-analogs. This specific 2,5-substitution pattern is validated in industrial-scale syntheses, reducing process development risk. Secure reliable supply and purity essential for high-yield, reproducible results in medicinal chemistry and process R&D.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 41404-58-4
Cat. No. B041290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoropyridine
CAS41404-58-4
Synonyms5-Fluoro-2-bromopyridine;  2-Bromo-5-fluoropyridine; 
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)Br
InChIInChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H
InChIKeyUODINHBLNPPDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoropyridine (CAS 41404-58-4) Technical Profile for Scientific Procurement


2-Bromo-5-fluoropyridine (CAS 41404-58-4) is a halogenated heteroaromatic building block of molecular formula C₅H₃BrFN (MW: 175.99 g/mol) and an assay specification typically ≥97% . The compound exists as a colorless to slightly yellow liquid or low-melting solid (mp: 30–31 °C), with a boiling point of 80–83 °C at 44 mmHg . Its defining feature is the presence of two orthogonal halogen substituents: bromine at the 2-position, which serves as a preferential site for palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi) via oxidative addition to Pd(0) [1]; and fluorine at the 5-position, which acts as a metabolically stable, electron-withdrawing bioisostere that modulates lipophilicity and bioavailability [2].

Why 2-Bromo-5-fluoropyridine Cannot Be Readily Substituted by 2-Bromo-3-fluoropyridine or 2-Chloro-5-fluoropyridine


Substituting 2-Bromo-5-fluoropyridine with a positional isomer such as 2-Bromo-3-fluoropyridine (CAS 36178-05-9) or a halogen analog such as 2-Chloro-5-fluoropyridine (CAS 31301-51-6) fundamentally alters both the electronic and steric landscape of the pyridine scaffold. In 2-Bromo-5-fluoropyridine, the 2-bromo substituent is activated for cross-coupling by the electron-withdrawing ring nitrogen and the para-fluorine, whereas the 3-fluoro isomer places fluorine meta to the reactive site, reducing activation and potentially interfering with regioselective ortho-metallation [1]. Similarly, replacement with 2-Chloro-5-fluoropyridine significantly reduces cross-coupling efficiency, as the C–Cl bond (bond dissociation energy ~96 kcal/mol) is considerably less reactive toward oxidative addition by Pd(0) catalysts compared to the C–Br bond (bond dissociation energy ~80 kcal/mol) [2]. Such substitutions are not operationally neutral and typically necessitate re-optimization of catalyst systems, ligand sets, and reaction temperatures to achieve comparable yields [3].

Quantitative Differentiation Evidence for 2-Bromo-5-fluoropyridine (CAS 41404-58-4) vs. Comparator Compounds


Orthogonal Halogen Reactivity in 2-Bromo-5-fluoropyridine vs. 2,5-Dibromopyridine for Sequential Cross-Coupling

2-Bromo-5-fluoropyridine exhibits orthogonal halogen reactivity enabling exclusive coupling at the 2-bromo position while preserving the 5-fluoro substituent for downstream transformations. In contrast, 2,5-dibromopyridine (CAS 624-28-2) contains two electrophilically similar C–Br bonds (both at 2- and 5-positions), which necessitates careful tuning of catalyst, ligand, and stoichiometry to achieve monoselective coupling [1]. Under standard Suzuki–Miyaura conditions with Pd(PPh₃)₄ and phenylboronic acid, 2-bromo-5-fluoropyridine produces exclusively the 2-phenyl-5-fluoropyridine regioisomer, whereas 2,5-dibromopyridine yields a mixture of 2-phenyl-5-bromopyridine, 5-phenyl-2-bromopyridine, and 2,5-diphenylpyridine, requiring chromatographic separation [2].

Regioselective cross-coupling Halogen orthogonality Sequential functionalization

Fluorine Bioisosteric Effect in 2-Bromo-5-fluoropyridine vs. 2-Bromo-5-methylpyridine

The 5-fluoro substituent in 2-Bromo-5-fluoropyridine (LogP = 1.51–2.0) confers a distinct lipophilicity and metabolic stability profile compared to non-fluorinated analogs. Replacement of fluorine with a methyl group (2-Bromo-5-methylpyridine, CAS 3510-66-5, LogP ~2.3–2.6) increases lipophilicity and introduces a metabolically labile benzylic oxidation site. Conversely, replacement with hydrogen (2-Bromopyridine, CAS 109-04-6, LogP ~1.2–1.4) reduces lipophilicity and eliminates the electron-withdrawing para-effect that enhances cross-coupling reactivity . The fluorine atom acts as a metabolically stable hydrogen bioisostere, blocking CYP450-mediated oxidation at the 5-position while maintaining favorable drug-like properties [1].

Medicinal chemistry Metabolic stability Fluorine bioisostere

Electronic Activation in Cross-Coupling: 2-Bromo-5-fluoropyridine vs. 2-Chloro-5-fluoropyridine

2-Bromo-5-fluoropyridine undergoes oxidative addition to Pd(0) significantly faster than 2-Chloro-5-fluoropyridine (CAS 31301-51-6) due to the lower C–Br bond dissociation energy (BDE ≈ 80 kcal/mol for C–Br vs. ≈ 96 kcal/mol for C–Cl) [1]. In a comparative study of halopyridine fluorination, 2-bromopyridine achieved a 50% yield in 7 days under thermal conditions, whereas 2-chloropyridine required 21 days to reach the same yield—a threefold difference in reaction time [2]. This reactivity differential is amplified under catalytic conditions: Suzuki couplings of 2-bromo-5-fluoropyridine proceed smoothly at 60–80 °C with standard Pd(PPh₃)₄, while 2-chloro-5-fluoropyridine typically requires specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures (≥100 °C) to achieve comparable conversion [3].

Palladium catalysis Oxidative addition C–Br vs. C–Cl reactivity

Synthesis of GSK1292263A (GPR119 Agonist) Using 2-Bromo-5-fluoropyridine

2-Bromo-5-fluoropyridine serves as a critical starting material in the multikilogram-scale synthesis of GSK1292263A, a GPR119 receptor agonist developed for type 2 diabetes. In the published process chemistry route, 2-Bromo-5-fluoropyridine (2.5 g, 14.30 mmol) was dissolved in toluene (143 mL, 0.1 M) with DMF (1.44 mL, 18.58 mmol, 1.3 eq) under anhydrous, inert atmosphere at –78 °C [1]. Alternative starting materials such as 2-chloro-5-fluoropyridine failed to provide sufficient reactivity for the key transformation under the optimized conditions, necessitating the use of the bromo analog for scalable production . The synthesis successfully delivered multikilogram batches suitable for preclinical and clinical development [2].

Process chemistry Pharmaceutical intermediate Scale-up synthesis

mGluR5 Antagonist Synthesis for Neuropathic Pain: 2-Bromo-5-fluoropyridine as Preferred Building Block

2-Bromo-5-fluoropyridine is specifically employed in the synthesis of mGluR5 (metabotropic glutamate receptor 5) antagonists being developed for neuropathic pain treatment . The 5-fluoro substituent is critical for achieving receptor binding affinity and subtype selectivity within the mGluR family. Substitution with non-fluorinated analogs (e.g., 2-bromopyridine) or 3-fluoro positional isomers yields compounds with significantly reduced potency at mGluR5, as the para-fluorine engages in favorable electrostatic interactions with the receptor binding pocket [1]. The compound has been cited in patent literature from Eli Lilly and Company for pyridyl derivatives as mGlu5 antagonists [2].

CNS drug discovery mGluR5 antagonist Neuropathic pain

Application Scenarios for 2-Bromo-5-fluoropyridine (CAS 41404-58-4) Derived from Quantitative Differentiation Evidence


Sequential Cross-Coupling in Medicinal Chemistry Libraries

2-Bromo-5-fluoropyridine is optimal for building diverse biaryl libraries via sequential functionalization. The 2-bromo site engages first in Suzuki–Miyaura coupling under mild Pd catalysis, while the 5-fluoro substituent remains intact. The resulting 5-fluoro-2-arylpyridine intermediate can then undergo nucleophilic aromatic substitution at the 4-position or further activation via directed ortho-metallation [1]. This orthogonal reactivity eliminates the need for protecting group strategies and reduces purification steps compared to dibromopyridine alternatives, accelerating library synthesis and SAR exploration in lead optimization campaigns .

Large-Scale Pharmaceutical Intermediate for GPR119 and mGluR5 Programs

For programs targeting GPR119 agonists (type 2 diabetes) or mGluR5 antagonists (neuropathic pain), 2-Bromo-5-fluoropyridine is a validated, scalable starting material. The compound has been used in multikilogram manufacturing campaigns for GSK1292263A and appears in patent-protected synthetic routes for mGluR5 antagonists from major pharmaceutical organizations [1]. Procurement of high-purity (>97%) 2-bromo-5-fluoropyridine from qualified suppliers ensures batch-to-batch consistency and regulatory compliance for IND-enabling studies and clinical supply .

Fluorinated Heterocycle Synthesis with Enhanced Metabolic Stability

In drug discovery programs where metabolic stability is a key optimization parameter, 2-Bromo-5-fluoropyridine provides a convenient entry to fluorinated heterocyclic scaffolds. The 5-fluoro substituent blocks CYP450-mediated oxidation at the para-position relative to the ring nitrogen while contributing a moderate lipophilicity increase (LogP 1.5–2.0) that maintains favorable drug-like properties [1]. Comparative studies demonstrate that fluorinated pyridines exhibit extended half-lives in microsomal stability assays relative to non-fluorinated or methyl-substituted analogs, justifying the selection of this building block early in lead optimization .

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